N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds and is a structural isoster of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis
The benzimidazole core is planar and in many molecules, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis
Modifications in the position 2 and 5 of the benzimidazole molecule provide a number of active drugs .Physical and Chemical Properties Analysis
The average mass of benzimidazole is around 224.258 Da .Scientific Research Applications
DNA Interaction and Drug Design
A significant application of compounds similar to N-[2-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide lies in their ability to interact with DNA. The dye Hoechst 33258, which shares structural similarities with benzimidazole derivatives, binds strongly to the minor groove of double-stranded B-DNA, specifically at AT-rich sequences. This binding characteristic is crucial for rational drug design, especially in targeting specific DNA sequences. Hoechst derivatives and analogs are extensively used in cell biology for chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors, indicating a broad potential for similar compounds in medicinal chemistry and biology (Issar & Kakkar, 2013).
Biological Activities
Compounds with the benzimidazole core are known for their wide range of biological activities. For example, benzimidazole and its derivatives are recognized for their therapeutic potential in treating various diseases. These compounds have been explored for antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, and anti-inflammatory properties, among others. The versatility of the benzimidazole nucleus makes it a significant scaffold in medicinal chemistry, leading to the development of numerous pharmacologically active compounds. The therapeutic potential of these compounds is highlighted by their incorporation into drugs targeting different biological pathways and diseases (Babbar, Swikriti, & Arora, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3OS/c23-19-14-8-2-6-12-18(14)28-20(19)22(27)26-15-9-3-1-7-13(15)21-24-16-10-4-5-11-17(16)25-21/h1-12H,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPOCIIAOJYWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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